2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydroimidazole ring, with a benzylsulfanyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the reaction of benzenesulfonyl chloride with a suitable dihydroimidazole precursor in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include phosphorus pentachloride, sodium hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonyl derivatives such as benzenesulfonic acid and its esters . Compared to these compounds, 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has a unique combination of a dihydroimidazole ring and a benzylsulfanyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it an important subject for ongoing research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-22(20,15-9-5-2-6-10-15)18-12-11-17-16(18)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHINNXZFBFIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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